molecular formula C19H15BrN2O B14408035 N-(2-Benzyl-4-bromophenyl)pyridine-4-carboxamide CAS No. 82211-35-6

N-(2-Benzyl-4-bromophenyl)pyridine-4-carboxamide

Cat. No.: B14408035
CAS No.: 82211-35-6
M. Wt: 367.2 g/mol
InChI Key: BBCZKOAQLWCOMZ-UHFFFAOYSA-N
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Description

N-(2-Benzyl-4-bromophenyl)pyridine-4-carboxamide is a compound that belongs to the class of pyridine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzyl-4-bromophenyl)pyridine-4-carboxamide typically involves the reaction of 2-benzyl-4-bromophenylamine with pyridine-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzyl-4-bromophenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-(2-Benzyl-4-bromophenyl)pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Benzyl-4-bromophenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the benzyl group can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpyridine: Similar in structure but lacks the bromine atom.

    N-(2-Benzylphenyl)pyridine-4-carboxamide: Similar but without the bromine substitution.

    N-(4-Bromophenyl)pyridine-4-carboxamide: Lacks the benzyl group.

Uniqueness

N-(2-Benzyl-4-bromophenyl)pyridine-4-carboxamide is unique due to the presence of both the benzyl and bromine substituents. This combination can enhance its biological activity and make it a valuable compound for various applications. The specific arrangement of these functional groups can also influence the compound’s reactivity and interactions with other molecules .

Properties

CAS No.

82211-35-6

Molecular Formula

C19H15BrN2O

Molecular Weight

367.2 g/mol

IUPAC Name

N-(2-benzyl-4-bromophenyl)pyridine-4-carboxamide

InChI

InChI=1S/C19H15BrN2O/c20-17-6-7-18(22-19(23)15-8-10-21-11-9-15)16(13-17)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,22,23)

InChI Key

BBCZKOAQLWCOMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)NC(=O)C3=CC=NC=C3

Origin of Product

United States

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